molecular formula C20H19N3O2 B2947182 N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide CAS No. 2034435-48-6

N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2947182
CAS No.: 2034435-48-6
M. Wt: 333.391
InChI Key: LDZCMDCZBYJTMT-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a bipyridine core linked to a 4-methoxyphenyl acetamide moiety.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-25-18-7-4-15(5-8-18)11-20(24)23-13-16-6-9-19(22-12-16)17-3-2-10-21-14-17/h2-10,12,14H,11,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZCMDCZBYJTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure consists of a bipyridine moiety linked to an acetamide derivative, which may confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antibacterial properties based on recent research findings.

  • Molecular Formula : C20H19N3O2
  • Molecular Weight : 333.391 g/mol
  • Purity : Typically around 95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has been evaluated for its cytotoxic effects using different assays.

Case Studies

  • MCF7 Breast Cancer Cells :
    • The compound exhibited significant cytotoxicity with an IC50 value of 12.50 µM, indicating its effectiveness in inhibiting the growth of breast cancer cells .
  • NCI-H460 Non-Small Cell Lung Cancer Cells :
    • Inhibition of cell proliferation was observed with an IC50 value of 42.30 µM, suggesting a moderate effect on lung cancer cells .
  • General Cytotoxicity :
    • The compound was tested across several human tumor cell lines, showing varied growth inhibition percentages (IGP) with the highest activity noted in MCF7 cells (IGP = 23%) .

Anti-inflammatory Activity

The bipyridine derivatives have been investigated for their anti-inflammatory properties, particularly in models simulating inflammatory responses. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

  • The compound may act by inhibiting specific kinases involved in inflammatory pathways, thereby reducing the expression of inflammatory mediators .

Antibacterial and Antifungal Activity

Preliminary investigations into the antibacterial properties of this compound have shown promising results against several bacterial strains.

Table 1: Antibacterial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus75 µg/mL
Escherichia coli<125 µg/mL
Pseudomonas aeruginosa150 µg/mL

These results indicate that while the compound shows some antibacterial activity, further optimization may be necessary to enhance its efficacy against resistant strains .

Chemical Reactions Analysis

Oxidation Reactions

The bipyridine unit in the compound is susceptible to oxidation, forming N-oxides under specific conditions.

Reaction TypeReagents/ConditionsProductsReferences
Bipyridine OxidationHydrogen peroxide (H₂O₂), m-CPBA, or O₂N-Oxide derivatives at pyridine nitrogen
  • Mechanistic Insight : Oxidation typically occurs at the nitrogen atoms of the bipyridine ring, generating mono- or di-N-oxides depending on reaction time and stoichiometry. These products are stabilized by resonance and exhibit altered coordination properties.

Hydrolysis of the Acetamide Group

The acetamide functionality can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction TypeReagents/ConditionsProductsReferences
Acidic HydrolysisHCl (conc.), reflux2-(4-Methoxyphenyl)acetic acid
Basic HydrolysisNaOH (aq.), heatSodium salt of 2-(4-methoxyphenyl)acetate
  • Key Observations : Hydrolysis rates depend on steric hindrance from the bipyridine group. The methoxy substituent enhances electron density at the phenyl ring, slightly retarding hydrolysis .

Coordination Chemistry

The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals.

Reaction TypeReagents/ConditionsProductsReferences
Metal CoordinationMn(II), Pd(II), or Os(II) saltsOctahedral or square-planar metal complexes
  • Applications : Metal complexes are studied for catalytic properties (e.g., alkane oxidation) and biological activity. For example, Mn complexes catalyze enantioselective epoxidation of olefins .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group undergoes electrophilic substitution, primarily at the para position relative to the methoxy group.

Reaction TypeReagents/ConditionsProductsReferences
NitrationHNO₃/H₂SO₄, 0–5°C4-Methoxy-3-nitrophenylacetamide derivative
SulfonationH₂SO₄ (fuming), SO₃Sulfonated acetamide derivatives
  • Regioselectivity : The methoxy group directs incoming electrophiles to the ortho/para positions, with para substitution favored due to steric hindrance .

Nucleophilic Substitution

The methylene linker between bipyridine and acetamide may participate in nucleophilic substitution under harsh conditions.

Reaction TypeReagents/ConditionsProductsReferences
Amine SubstitutionK₂CO₃, DMF, primary amines, 80°CSecondary/tertiary amide derivatives
  • Limitations : Substitution is hindered by the stability of the acetamide bond and requires strong nucleophiles (e.g., amines or thiols) .

Reduction Reactions

Selective reduction of the acetamide group is achievable under controlled conditions.

Reaction TypeReagents/ConditionsProductsReferences
Amide ReductionLiAlH₄, THF, refluxN-([2,3'-Bipyridin]-5-ylmethyl)amine
  • Challenges : Over-reduction of the bipyridine ring is avoided by using mild reducing agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional comparisons with related compounds:

Compound Name Core Structure Key Substituents Pharmacological Activity Source
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide Bipyridine + acetamide - 2,3'-bipyridin-5-ylmethyl
- 4-methoxyphenyl
Not explicitly reported (structural analogy)
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide Thiadiazole + benzothiazole + acetamide - 1,3,4-thiadiazole
- 4-methoxyphenyl
- 6-methylbenzothiazole
Anticonvulsant (100% efficacy in MES model)
2-(2′,3-Dimethyl-2,4′-bipyridin-5-yl)-N-[5-(2-pyrazinyl)-2-pyridinyl]acetamide Bipyridine + pyrazine + acetamide - 2,3-dimethylbipyridine
- 2-pyrazinylpyridine
Structural focus (no activity reported)
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-acetamidophenyl)acetamide Bipyridine + acetamide - 2,3'-bipyridin-5-ylmethyl
- 4-acetamidophenyl
Unknown (structural variant)
Key Observations :
  • Bipyridine vs. Thiadiazole Core: The thiadiazole analog () exhibits pronounced anticonvulsant activity due to its hydrophobic benzothiazole domain, which enhances blood-brain barrier penetration. In contrast, the bipyridine core in the target compound may favor receptor binding (e.g., nicotinic acetylcholine receptors) but lacks direct evidence .
  • The pyrazine substituent in introduces hydrogen-bonding capacity, which could enhance solubility but reduce CNS penetration.
Anticonvulsant Activity :
  • The thiadiazole-benzothiazole analog () demonstrated 100% protection in the maximal electroshock (MES) model, outperforming phenytoin. This activity is attributed to the amino acetamide linkage and hydrophobic domains. The target compound’s bipyridine core may lack this specific efficacy but could modulate other neurological targets .
Toxicity Profiles :
  • Pyridine-containing compounds (e.g., ) may exhibit higher metabolic clearance due to cytochrome P450 interactions.

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